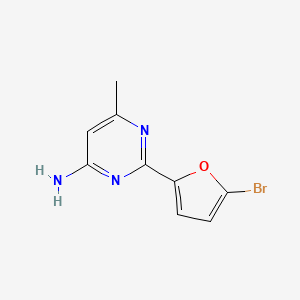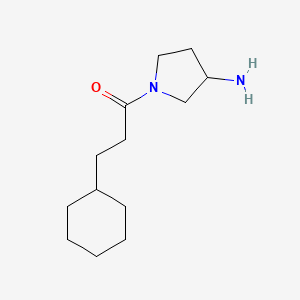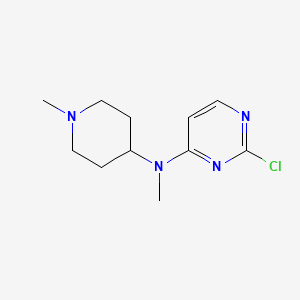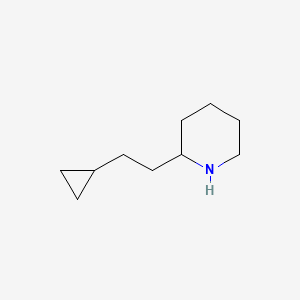
2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the ethylamine group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Asif et al. (2021) explored the synthesis of new derivatives that include the 1,2,4-oxadiazole moiety, which is structurally similar to the compound , and investigated their antibacterial properties. These compounds demonstrated significant antibacterial activity against common pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, when compared with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Chemical Stability and Boulton–Katritzky Rearrangement
Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles under conditions promoting Boulton–Katritzky rearrangement. This rearrangement typically results in pyrazoles, a core structure in the compound of interest. Their findings offer insights into the potential chemical behaviors and applications of such compounds in synthesis and material science (Kayukova, Uzakova, Vologzhanina, Akatan, Shaymardan, & Kabdrakhmanova, 2018).
Catalytic Applications
Obuah et al. (2014) reported on pyrazolylamine nickel(II) complexes, related to the core structure of the compound , which catalyze the oligomerization or polymerization of ethylene. This research demonstrates the potential of such compounds in catalyzing significant chemical reactions, highlighting their relevance in materials science and industrial chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Fungicidal Activity
Chen et al. (2000) synthesized derivatives incorporating the pyrazole moiety for potential use as fungicides. Their research focused on compounds' efficacy against Rhizoctonia solani, a significant pathogen in agriculture, indicating the broader agricultural applications of such chemical structures (Chen, Li, & Han, 2000).
Copolymerization Catalysts
Matiwane, Obuah, and Darkwa (2020) investigated zinc(II) carboxylate complexes derived from pyrazolyl compounds for their efficacy in catalyzing the copolymerization of CO2 and cyclohexene oxide. This work underscores the role of such compounds in developing environmentally friendly polymer production methods (Matiwane, Obuah, & Darkwa, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-12-8(3-4-10)15-13-9/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORUDMUSGGNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)










![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
